molecular formula C20H29N3O3 B5571265 8-[4-(dimethylamino)benzoyl]-2-(2-hydroxyethyl)-2,8-diazaspiro[5.5]undecan-3-one

8-[4-(dimethylamino)benzoyl]-2-(2-hydroxyethyl)-2,8-diazaspiro[5.5]undecan-3-one

Cat. No. B5571265
M. Wt: 359.5 g/mol
InChI Key: DFWKOFCRLPTQJR-UHFFFAOYSA-N
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Description

8-[4-(dimethylamino)benzoyl]-2-(2-hydroxyethyl)-2,8-diazaspiro[5.5]undecan-3-one, also known as DMABN, is a synthetic compound that has been extensively studied for its potential applications in scientific research. DMABN is a spirocyclic compound that contains both a benzoyl and a diazaspiro ring, making it a unique and valuable tool for studying various biological processes.

Scientific Research Applications

CCR8 Antagonists and Respiratory Diseases

Research has identified derivatives of diazaspiro[5.5]undecane as CCR8 antagonists, suggesting their potential use in treating chemokine-mediated diseases, particularly respiratory diseases such as asthma, chronic obstructive pulmonary disease, and rhinitis (Dr. Peter Norman, 2007).

Synthetic Methodologies

A variety of synthetic methods have been developed for diazaspiro[5.5]undecane derivatives. These methods include catalyst-free synthesis using double Michael addition reactions, offering insights into efficient and environmentally friendly synthetic routes for nitrogen-containing spiro heterocycles (K. Aggarwal, Kanika Vij, J. Khurana, 2014). Another study detailed the stereoselective synthesis of diazaspiro[5.5]undecane derivatives through base-promoted double Michael addition, highlighting the diversity of synthetic approaches for accessing these complex molecules (M. Islam et al., 2017).

Photophysical Studies and Solvatochromic Analysis

Diazaspiro[5.5]undecane derivatives have been investigated for their photophysical properties. Studies focusing on solvatochromic analysis and time-dependent density functional theory (TDDFT) calculations have shed light on their potential applications in materials science and as fluorescent probes (K. Aggarwal, J. Khurana, 2015).

Corrosion Inhibition

Recent studies have explored the use of spirocyclopropane derivatives, closely related to diazaspiro[5.5]undecanes, as green and environmentally friendly corrosion inhibitors for mild steel in HCl, highlighting the compounds' effectiveness and the mechanisms behind their protective action (M. Chafiq et al., 2020).

Molecular Electronics and Materials Chemistry

The electrochemical properties of 1-substituted-1,4-diazaspiro[5.5]undecane-3,5-diones have been studied in non-aqueous media, providing insights that could be beneficial for applications in molecular electronics and materials chemistry (G. Abou-Elenien et al., 1991).

properties

IUPAC Name

8-[4-(dimethylamino)benzoyl]-2-(2-hydroxyethyl)-2,8-diazaspiro[5.5]undecan-3-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H29N3O3/c1-21(2)17-6-4-16(5-7-17)19(26)23-11-3-9-20(15-23)10-8-18(25)22(14-20)12-13-24/h4-7,24H,3,8-15H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFWKOFCRLPTQJR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)C(=O)N2CCCC3(C2)CCC(=O)N(C3)CCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H29N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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